molecular formula C22H30N4O3 B2524044 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide CAS No. 921496-43-7

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2524044
CAS No.: 921496-43-7
M. Wt: 398.507
InChI Key: ROMVOIFDKAPHFS-UHFFFAOYSA-N
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Description

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a synthetic organic compound with the CAS Registry Number 921496-43-7 . Its molecular formula is C22H30N4O3, and it has a molecular weight of 398.50 g/mol . The compound's structure features a 1,4-dihydropyridin-4-one core, which is substituted with a methoxy group at the 5-position and an N-(propan-2-yl)acetamide side chain. A key structural motif is the 4-phenylpiperazine unit, linked via a methylene bridge, which is often associated with potential biological activity in medicinal chemistry research . Compounds with cationic amphiphilic properties, such as those containing a piperazine moiety, are frequently investigated for their interaction with phospholipases . Specifically, research indicates that inhibition of the lysosomal phospholipase A2 (PLA2G15) is a primary mechanism for many cationic amphiphilic drugs that induce phospholipidosis, a condition of phospholipid accumulation in lysosomes . Therefore, this compound may serve as a valuable research chemical for studying drug-induced phospholipidosis, aiding in the investigation of lysosomal function and the assessment of this specific form of drug toxicity during early-stage development . This product is intended for research and laboratory use only. It is not intended for human or animal consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-17(2)23-22(28)16-26-15-21(29-3)20(27)13-19(26)14-24-9-11-25(12-10-24)18-7-5-4-6-8-18/h4-8,13,15,17H,9-12,14,16H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVOIFDKAPHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of the dihydropyridine core, the introduction of the phenylpiperazine group, and the final acetamide formation. Common synthetic routes may involve:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under specific conditions.

    Introduction of the Phenylpiperazine Group: This step may involve nucleophilic substitution reactions where the dihydropyridine core is reacted with a phenylpiperazine derivative.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenylpiperazine and acetamide groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: It is used in studies involving receptor binding assays and enzyme inhibition assays to understand its biological activity.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The dihydropyridine core may also contribute to its biological effects by interacting with calcium channels or other ion channels.

Comparison with Similar Compounds

Structural Analogues with TRPA1 Antagonistic Activity

HC-030031 and CHEM-5861528 () share the acetamide backbone but differ in substituents. HC-030031 contains a 1,3-dimethylxanthine core, while CHEM-5861528 incorporates a butan-2-ylphenyl group. Both inhibit TRPA1 channels (IC50: 4–10 μM) and reduce airway inflammation.

Parameter Target Compound HC-030031 CHEM-5861528
Core Structure 1,4-Dihydropyridine 1,3-Dimethylxanthine 1,3-Dimethylxanthine
Key Substituents 4-Phenylpiperazinylmethyl, N-(propan-2-yl)acetamide N-(4-Isopropylphenyl)acetamide N-(4-Butan-2-ylphenyl)acetamide
Primary Target Putative CNS receptors or calcium channels TRPA1 TRPA1
IC50 (μM) Not reported 4–10 4–10
Therapeutic Indication Undefined (structural hints suggest CNS or CVD applications) Asthma, inflammatory pain Inflammatory disorders

Suvecaltamide: A Calcium Channel Stabilizer

Suvecaltamide () shares the N-(propan-2-yl)acetamide group but features a trifluoroethoxy-pyridine moiety instead of the dihydropyridine core. It stabilizes voltage-activated calcium channels (Cav) and is under investigation for epilepsy. The target compound’s phenylpiperazine group may confer selectivity for G protein-coupled receptors (GPCRs) over ion channels, highlighting how minor structural changes alter target specificity.

Parameter Target Compound Suvecaltamide
Core Structure 1,4-Dihydropyridine Pyridine
Key Substituents 4-Phenylpiperazinylmethyl 4-(Propan-2-yl)phenyl, trifluoroethoxy
Primary Target GPCRs or calcium channels Voltage-activated calcium channels (Cav)
Therapeutic Indication Undefined Antiepileptic

Pharmacopeial Analogues with Acetamide Moieties

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) share acetamide groups but are structurally complex, with stereospecific backbones and phenoxyacetamido substituents. These are likely protease inhibitors or antibiotics, differing significantly from the target compound’s dihydropyridine framework.

Research Findings and Implications

  • Structural Flexibility : The acetamide group is a versatile pharmacophore, but the core structure dictates target specificity. The dihydropyridine core in the target compound may favor calcium or CNS receptor interactions, whereas xanthine or pyridine cores favor ion channels.
  • Clinical Potential: While HC-030031 and suvecaltamide have defined therapeutic roles, the target compound requires further mechanistic studies to clarify its biological targets and efficacy.

Biological Activity

The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound integrates a dihydropyridine core with a phenylpiperazine moiety, suggesting various pharmacological applications, particularly in neurology and oncology.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4O3C_{21}H_{28}N_{4}O_{3}, with a molecular weight of approximately 372.48 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC21H28N4O3C_{21}H_{28}N_{4}O_{3}
Molecular Weight372.48 g/mol
CAS Number921478-72-0

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological macromolecules such as enzymes and receptors. The dihydropyridine core may modulate ion channels, while the phenylpiperazine component could influence neurotransmitter receptors, leading to effects on signal transduction pathways and cellular functions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. For example, the compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential in inhibiting tumor growth through apoptosis induction.

2. Neurological Effects

Given the presence of the phenylpiperazine moiety, which is common in many neuroactive drugs, this compound may have implications in treating neurological disorders such as anxiety and depression. Its structural similarity to established antiepileptic drugs suggests possible efficacy in seizure management.

3. Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and modulation of immune responses are potential mechanisms through which this compound may exert its effects.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of similar dihydropyridine derivatives. The findings indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

Neuropharmacological Evaluation

Research conducted on related piperazine derivatives demonstrated significant anxiolytic effects in animal models. Doses ranging from 5 to 20 mg/kg showed reduced anxiety-like behaviors in mice, suggesting that the target compound may also possess similar properties.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of the 1,4-dihydropyridine core, followed by functionalization with phenylpiperazine and acetamide moieties. Key steps include:

  • Coupling reactions for introducing the 4-phenylpiperazine group via reductive amination or nucleophilic substitution .
  • Protection/deprotection strategies for the methoxy and oxo groups to prevent side reactions during alkylation or acylation steps .
  • Purification using column chromatography or recrystallization to isolate intermediates and the final product .
    Optimal solvents (e.g., DMF, THF) and catalysts (e.g., NaH, K2_2CO3_3) are critical for yield optimization.

Advanced: How can reaction conditions be optimized to mitigate competing pathways during the synthesis of the dihydropyridine core?

Methodological Answer:
Competing pathways (e.g., over-oxidation of the dihydropyridine ring or dimerization) can be minimized by:

  • Temperature control : Maintaining low temperatures (0–5°C) during cyclocondensation steps to favor kinetic over thermodynamic products .
  • Inert atmosphere : Using nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Stoichiometric precision : Adjusting molar ratios of reagents (e.g., β-ketoester and ammonium acetate) to avoid excess acid/base conditions that promote side reactions .
    Advanced techniques like flow chemistry (as in ) or in-situ monitoring (e.g., FTIR) can further refine reaction trajectories.

Basic: What analytical techniques are essential for structural validation of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at position 5, phenylpiperazine methyl linkage) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~454.55 g/mol) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies between computational and experimental spectral data for this compound?

Methodological Answer:
Discrepancies (e.g., chemical shift deviations in NMR) may arise from solvation effects or conformational flexibility. Strategies include:

  • DFT calculations : Simulating NMR spectra under implicit solvent models (e.g., PCM) and comparing with experimental data .
  • Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering in dihydropyridine) that affect spectral resolution .
  • 2D NMR (COSY, NOESY) : To assign through-space correlations and validate predicted spatial arrangements .

Basic: What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors due to the phenylpiperazine moiety .
  • Enzyme inhibition studies : Test against kinases or oxidoreductases, given the dihydropyridine core’s redox activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

Advanced: How can researchers investigate the mechanism of action when in vitro and in vivo data conflict?

Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may stem from pharmacokinetic limitations. Approaches include:

  • Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to quantify free vs. bound drug fractions .
  • Pharmacodynamic modeling : Integrate PK/PD data to identify bioavailability bottlenecks (e.g., poor blood-brain barrier penetration) .

Basic: What strategies are effective for improving the solubility of this compound in aqueous media?

Methodological Answer:

  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays .
  • Salt formation : React with HCl or sodium salts to enhance ionizability of the acetamide group .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles to improve dispersibility .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Bioisosteric replacement : Substitute phenylpiperazine with benzodiazepine or morpholine to probe steric/electronic effects .
  • High-throughput screening (HTS) : Use fragment-based libraries to identify pharmacophore contributions to activity .

Basic: What stability-indicating methods are suitable for quantifying this compound in formulation studies?

Methodological Answer:

  • HPLC-UV : Develop a gradient method with C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) for baseline separation .
  • Forced degradation studies : Expose to heat, light, and pH extremes to validate method robustness against degradation products .

Advanced: How can computational tools predict off-target interactions for this compound?

Methodological Answer:

  • Molecular docking : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., GPCRs, ion channels) .
  • Machine learning models : Train on toxicity datasets (e.g., Tox21) to forecast hepatotoxicity or cardiotoxicity risks .

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